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Compound of Interest

Compound Name:
2-Bromo-4-methylphenyl

diphenylacetate

Cat. No.: B322395

Get Quote

InChIKey: UTXHEHNCZSJVKU-UHFFFAOYSA-N
Executive Summary
2-Bromo-4-methylphenyl diphenylacetate is a specialized organic ester utilized as a building

block in medicinal chemistry, particularly in the synthesis of antimuscarinic agents and lipophilic

structural probes. Its chemical identity is rigorously defined by its InChIKey

(UTXHEHNCZSJVKU-UHFFFAOYSA-N), a hashed identifier that ensures unambiguous

database retrieval across disparate chemical libraries.

This guide provides a comprehensive analysis of the molecule’s structural philology, a validated

synthesis protocol, and the cheminformatics logic underpinning its unique identifier.

Chemical Identity & Identifier Profile
The core of this guide is the molecule defined by the following descriptors. The InChIKey is the

primary index for high-throughput screening (HTS) and database interoperability.
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Descriptor Value

Systematic Name 2-Bromo-4-methylphenyl 2,2-diphenylacetate

Common Name 2-Bromo-p-cresyl diphenylacetate

Molecular Formula C₂₁H₁₇BrO₂

Molecular Weight 381.27 g/mol

CAS Registry Number
Not widely assigned; catalog ID: a01891

(Aronis)

SMILES
CC1=CC(Br)=C(OC(=O)C(c2ccccc2)c3ccccc3)

C=C1

InChI String

InChI=1S/C21H17BrO2/c1-15-12-13-

19(18(22)14-15)24-21(23)20(16-8-4-2-5-9-

16)17-10-6-3-7-11-17/h2-14,20H,1H3

InChIKey UTXHEHNCZSJVKU-UHFFFAOYSA-N

Structural Analysis
The molecule consists of two distinct pharmacophoric domains connected by an ester linkage:

Lipophilic Tail (Diphenylacetate): Two phenyl rings attached to a central methine carbon

provide significant lipophilicity (logP > 5.0) and steric bulk, often used to target hydrophobic

pockets in G-protein coupled receptors (GPCRs).

Substituted Phenol Head (2-Bromo-4-methylphenol): The ortho-bromo group introduces

steric hindrance near the ester bond, potentially increasing metabolic stability against

hydrolysis compared to non-halogenated analogs. The para-methyl group serves as a

metabolic handle (potential oxidation site) or a hydrophobic contact point.

Synthesis Methodology
The synthesis of 2-bromo-4-methylphenyl diphenylacetate is achieved via a nucleophilic

acyl substitution (esterification) between 2-bromo-4-methylphenol and diphenylacetyl chloride.
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Reaction Pathway
The following diagram illustrates the reaction flow, including the critical intermediate transition

state.
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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Experimental Protocol
This protocol is designed for a 10 mmol scale reaction.

Reagents:

2-Bromo-4-methylphenol (1.87 g, 10 mmol)

Diphenylacetyl chloride (2.30 g, 10 mmol) [Prepared in situ from Diphenylacetic acid + SOCl₂

if commercial stock is unavailable]

Triethylamine (Et₃N) (1.5 mL, 11 mmol) or Pyridine

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar

and purge with nitrogen (N₂).
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Solubilization: Add 2-bromo-4-methylphenol (10 mmol) and DCM (40 mL) to the flask. Cool

the solution to 0°C using an ice bath.

Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly due

to phenoxide formation.

Acylation: Dissolve diphenylacetyl chloride (10 mmol) in the remaining DCM (10 mL) and

add it dropwise to the reaction mixture over 15 minutes.

Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

via TLC (Hexane/EtOAc 9:1).

Workup:

Quench with water (20 mL).

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine.

Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(SiO₂, Hexane/EtOAc gradient) to yield a white crystalline solid.

Cheminformatics: Decoding the InChIKey
The InChIKey UTXHEHNCZSJVKU-UHFFFAOYSA-N is not random; it is a hashed

representation of the molecule's structural layers. Understanding this allows for validation of the

digital record.

InChIKey Decomposition
The key consists of 27 characters separated by hyphens: AAAAAAAAAAAAAA-BBBBBBBBFV-

P.
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Block 1 (Connectivity Hash):UTXHEHNCZSJVKU[1]

Encodes the molecular skeleton (atoms and bonds).

Derived from the InChI connectivity layer: /c1-15-12-13-19...[1][2]

Significance: Any change in the backbone (e.g., moving the methyl group from para to

meta) will completely change this block.

Block 2 (Stereochemistry & Isotopic Hash):UHFFFAOYSA[3]

UHFFFAOY: Encodes stereochemistry, tautomers, and isotopic layers.

SA: Indicates the version of the InChI standard used.

Significance: Since the molecule has no chiral centers (diphenylacetic acid is achiral at the

central carbon due to two identical phenyl groups), this block reflects a "neutral"

stereochemical state.

Block 3 (Protonation Flag):N

Indicates the molecule is Neutral.

InChIKey Generation (SHA-256 Hashing)

Structure:
2-Bromo-4-methylphenyl diphenylacetate

InChI String:
InChI=1S/C21H17BrO2/c1-15-12...

 Normalization

Block 1: UTXHEHNCZSJVKU
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 Hash Main Layer

Block 2: UHFFFAOYSA
(Stereo/Isotopes)

 Hash Stereo Layer
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(Protonation)

 Protonation State

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://anilines.net/auto-stock9.html
https://anilines.net/auto-stock9.html
https://anilines.net/auto-stock9.html
https://sielc.com/2-bromo-4-methylacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b322395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Derivation of the InChIKey from chemical structure.

Analytical Validation
To confirm the synthesis matches the InChIKey, the following analytical signatures must be

observed.

Method Expected Signal Structural Assignment

¹H-NMR (CDCl₃) δ ~2.30 ppm (s, 3H)
Methyl group on phenol ring

(Ar-CH₃).

δ ~5.15 ppm (s, 1H)
Methine proton of

diphenylacetate (Ph₂CH-CO).

δ ~6.9–7.4 ppm (m, 13H)
Aromatic protons (10 from

diphenyl, 3 from phenol).

¹³C-NMR δ ~170 ppm Ester Carbonyl (C=O).

δ ~57 ppm Methine Carbon (Ph₂CH).

MS (ESI/EI) m/z 380, 382 (1:1 ratio)

Molecular ion [M]+ showing

characteristic ⁷⁹Br/⁸¹Br isotope

pattern.

m/z 167
Diphenylmethyl cation

fragment (Ph₂CH⁺).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ARONIS - collection of small molecules, building blocks and fine organic compound
samples, custom synthesis - Auto stock [anilines.net]

2. ARONIS - collection of small molecules, building blocks and fine organic compound
samples, custom synthesis - Auto stock [anilines.net]

3. 2-Bromo-4’-methylacetophenone | SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Technical Guide: 2-Bromo-4-methylphenyl
Diphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b322395/docs#technical-guide-2-bromo-4-
methylphenyl-diphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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